molecular formula C16H15N3O7 B3830342 N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide

N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide

Cat. No.: B3830342
M. Wt: 361.31 g/mol
InChI Key: RURQMSAQIRWKFO-IUXPMGMMSA-N
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Description

N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both nitro and methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide typically involves a multi-step process The initial step often includes the nitration of a dimethoxybenzene derivative to introduce the nitro group This is followed by a condensation reaction with an appropriate amine to form the imine linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.

Properties

IUPAC Name

N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7/c1-25-14-5-10(13(19(23)24)7-15(14)26-2)8-17-18-16(22)9-3-11(20)6-12(21)4-9/h3-8,20-21H,1-2H3,(H,18,22)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURQMSAQIRWKFO-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N\NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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